1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid (CAS 1272210-84-0, also listed under CAS 1839996-70-1) is a sulfonamide-based small molecule with the molecular formula C₁₁H₂₀N₂O₄S and a molecular weight of 276.35 g/mol. The compound features a pyrrolidine-3-carboxylic acid core connected via a sulfonyl (-SO₂-) bridge to a 3-methylpiperidine moiety.

Molecular Formula C11H20N2O4S
Molecular Weight 276.35
CAS No. 1272210-84-0
Cat. No. B2755765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid
CAS1272210-84-0
Molecular FormulaC11H20N2O4S
Molecular Weight276.35
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)N2CCC(C2)C(=O)O
InChIInChI=1S/C11H20N2O4S/c1-9-3-2-5-12(7-9)18(16,17)13-6-4-10(8-13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)
InChIKeySUABWNIAZXVRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid (CAS 1272210-84-0): Structural Identity and Compound Class Baseline for Procurement Evaluation


1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid (CAS 1272210-84-0, also listed under CAS 1839996-70-1) is a sulfonamide-based small molecule with the molecular formula C₁₁H₂₀N₂O₄S and a molecular weight of 276.35 g/mol. [1] The compound features a pyrrolidine-3-carboxylic acid core connected via a sulfonyl (-SO₂-) bridge to a 3-methylpiperidine moiety. [2] This architecture places it within the broader class of N-sulfonyl pyrrolidine-3-carboxylic acids, a scaffold known in medicinal chemistry for diverse biological applications including endothelin receptor antagonism, enzyme inhibition, and kinase modulation. [3] Key computed physicochemical properties include an XLogP3 of 0.4, a topological polar surface area (TPSA) of 86.3 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds. [1] The compound is commercially available through screening-compound vendors at ≥95% purity and is sold exclusively for research use.

Why N-Sulfonyl Pyrrolidine-3-Carboxylic Acid Analogs Cannot Be Treated as Interchangeable: Structural Sensitivity Evidence for 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid


Within the N-sulfonyl pyrrolidine-3-carboxylic acid scaffold, minor structural modifications—including the presence, position, and number of methyl substituents on the piperidine ring—produce measurable shifts in lipophilicity (ΔXLogP3), steric demand, and conformational equilibrium that cannot be assumed to be functionally neutral. [1] The target compound's computed XLogP3 of 0.4 is approximately 0.4 log units lower than that estimated for the unsubstituted 1-(piperidine-1-sulfonyl)pyrrolidine-3-carboxylic acid analog (XLogP3 ~0.8), translating to a roughly 2.5-fold difference in predicted octanol-water partition coefficient. Furthermore, the 3-methyl substitution introduces a chiral center on the piperidine ring that, combined with the stereocenter at the pyrrolidine 3-position, yields four possible stereoisomeric configurations—whereas the unsubstituted analog has only two. [2] Published structure-activity relationship (SAR) studies on sulfonamide-based pyrrolidine-3-carboxylic acid endothelin antagonists have demonstrated that alkyl chain length and substitution pattern on the sulfonamide nitrogen directly modulate receptor subtype selectivity (ETA vs. ETB) and oral bioavailability in rats, with measured differences spanning from sub-nanomolar to micromolar affinities depending on substitution. [3] Generic substitution of one N-sulfonyl pyrrolidine-3-carboxylic acid for another without accounting for these quantifiable physicochemical and stereochemical differences risks confounding biological readouts and misdirecting lead optimization efforts.

Quantitative Differentiation Evidence: 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid Versus Closest Structural Analogs


Lipophilicity Differential: XLogP3 of 0.4 for 3-Methylpiperidine Analog vs. ~0.8 for Unsubstituted Piperidine Analog

The target compound exhibits a computed XLogP3 of 0.4, reflecting the polar character imparted by the carboxylic acid and sulfonamide groups. [1] In contrast, the unsubstituted piperidine analog 1-(piperidine-1-sulfonyl)pyrrolidine-3-carboxylic acid (CAS 1466003-73-5, C₁₀H₁₈N₂O₄S, MW 262.33) has an estimated XLogP3 approximately 0.8–1.0, roughly 0.4–0.6 log units higher. [2] This difference corresponds to a 2.5- to 4-fold higher predicted octanol-water partition coefficient for the unsubstituted analog, indicating that the 3-methyl substituent on piperidine measurably increases aqueous solubility preference relative to the des-methyl comparator. In drug-like chemical space, an XLogP3 ≤ 1 is associated with favorable aqueous solubility and reduced non-specific protein binding, whereas XLogP3 values approaching 1–3 shift toward improved membrane permeability but potentially higher metabolic clearance.

Lipophilicity Drug-likeness ADME prediction

Stereochemical Complexity Differential: Two Undefined Stereocenters Enabling Four Configurational Isomers vs. One Stereocenter in the Unsubstituted Analog

The target compound possesses two undefined atom stereocenters—one at the pyrrolidine 3-position and one at the piperidine 3-position bearing the methyl group—yielding four possible stereoisomeric configurations (two diastereomeric pairs). [1] By comparison, the unsubstituted 1-(piperidine-1-sulfonyl)pyrrolidine-3-carboxylic acid (CAS 1466003-73-5) contains only one stereocenter (pyrrolidine 3-position), producing only two enantiomeric configurations. [2] The 4-methyl positional isomer (CAS 1282574-34-8), while also possessing two stereocenters, places the methyl group at the 4-position of piperidine, which alters the spatial relationship between the methyl substituent and the sulfonamide linkage. In the target 3-methyl isomer, the methyl group is closer to the sulfonamide nitrogen, introducing local steric effects that may influence the conformational preference of the N–S bond and the overall molecular shape.

Stereochemistry Chiral resolution Conformational analysis

Molecular Weight and Heavy Atom Count Differentiation vs. 3,5-Dimethylpiperidine Analog: A 14 g/mol Increment Within Lead-Like Chemical Space

The target compound (MW 276.35 g/mol, 18 heavy atoms) occupies a molecular property space that is distinct from both lighter and heavier in-class analogs. The 3,5-dimethylpiperidine analog 1-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid (C₁₂H₂₂N₂O₄S, MW 290.38 g/mol) adds an additional methyl group, increasing MW by 14 g/mol and adding one carbon atom. Conversely, the unsubstituted piperidine analog (C₁₀H₁₈N₂O₄S, MW 262.33 g/mol) is 14 g/mol lighter. This positions the target compound at a calculated midpoint in the MW series (262 → 276 → 290), offering a balance between fragment-like properties (MW < 300) and sufficient structural complexity for productive hit evolution. The 14 g/mol step between each methylation level represents a quantifiable increment in lipophilicity, steric bulk, and potential Van der Waals contacts with protein targets. In class-level SAR studies of sulfonamide pyrrolidine-3-carboxylic acids, alkyl substitution on the sulfonamide nitrogen has been shown to modulate receptor affinity by over 100-fold, demonstrating that even single-methyl differences can translate to substantial biological effects. [1]

Molecular weight Lead-likeness Fragment-based drug design

Topological Polar Surface Area (TPSA) of 86.3 Ų and Hydrogen-Bond Acceptor Count of 6: Physicochemical Fingerprint vs. Class Analogs

The target compound has a computed TPSA of 86.3 Ų and six hydrogen-bond acceptors (HBA), reflecting contributions from the carboxylic acid oxygen atoms, the sulfonamide oxygen and nitrogen atoms, and the pyrrolidine/piperidine nitrogen centers. [1] While the carboxylic acid and sulfonamide motifs are conserved across all N-sulfonyl pyrrolidine-3-carboxylic acid analogs, subtle TPSA variations arise from differences in molecular volume and atom connectivity. The 3-methylpiperidine substitution, being adjacent to the sulfonamide nitrogen, may influence the accessible surface area of the polar sulfonamide group through local steric shielding more effectively than the 4-methyl positional isomer, where the methyl group is farther from the sulfonamide linkage. [2] A TPSA of 86.3 Ų falls within the range associated with moderate oral absorption potential (generally TPSA < 140 Ų for oral drugs) but above the typical threshold for passive blood-brain barrier penetration (TPSA < 60–70 Ų), indicating that this compound is likely to be peripherally restricted unless actively transported. [3]

Polar surface area Permeability prediction Blood-brain barrier penetration

Optimal Procurement and Research Deployment Scenarios for 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid


Screening Library Diversification for Hydrophilic Sulfonamide Hit Identification

With a computed XLogP3 of 0.4 and TPSA of 86.3 Ų, this compound occupies a relatively polar, low-lipophilicity region of chemical space that is often underrepresented in commercial screening decks. [1] Procurement for diversity-oriented screening programs targeting soluble protein targets (kinases, proteases, protein-protein interaction interfaces) is supported by the compound's favorable aqueous solubility profile and intermediate molecular weight (276.35 g/mol) within lead-like boundaries. The 3-methyl substitution provides a steric and lipophilic increment relative to the fully unsubstituted piperidine analog without pushing the compound into the higher logP range seen with 3,5-dimethyl substitution.

Stereochemistry-Dependent SAR Exploration via Chiral Resolution

The presence of two undefined stereocenters (pyrrolidine C3 and piperidine C3) makes this compound a valuable substrate for chiral chromatographic resolution followed by stereoisomer-specific biological testing. [2] Laboratories equipped with chiral SFC or HPLC capabilities can resolve the four stereoisomers and evaluate differential target engagement, enabling more detailed SAR insights than are possible with analogs possessing only a single stereocenter. This stereochemical complexity feature distinguishes the 3-methylpiperidine target from the simpler 1-(piperidine-1-sulfonyl)pyrrolidine-3-carboxylic acid (1 stereocenter, 2 isomers).

Carboxylic Acid Derivatization Hub for Focused Library Synthesis

The free carboxylic acid group at the pyrrolidine 3-position enables straightforward amide coupling, esterification, or reduction chemistry, making this compound a versatile intermediate for generating focused compound libraries. [3] The sulfonamide linkage provides a metabolically stable connection between the pyrrolidine and piperidine moieties. For medicinal chemistry groups building SAR around a pyrrolidine-3-carboxylic acid pharmacophore, the compound offers a well-defined starting point where the 3-methyl substituent on piperidine can be held constant while the carboxylic acid is elaborated into diverse amide, ester, or heterocyclic derivatives. This is consistent with class-level evidence from endothelin antagonist programs, where pyrrolidine-3-carboxylic acid sulfonamides served as the core scaffold for systematic SAR exploration of receptor subtype selectivity and oral bioavailability. [4]

Comparator Arm for Methyl Positional Isomer Profiling in Target Engagement Studies

When investigating the biological effect of methyl substitution position on the piperidine ring, this 3-methyl compound serves as a critical comparator alongside the 4-methyl positional isomer (CAS 1282574-34-8) and the unsubstituted analog (CAS 1466003-73-5). The proximity of the 3-methyl group to the sulfonamide nitrogen in the target compound may influence the conformational preference of the N–S bond and the spatial presentation of the piperidine ring relative to the pyrrolidine-3-carboxylic acid, factors that cannot be predicted without experimental comparison. Procurement of all three methylation states (des-methyl, 3-methyl, and 4-methyl) enables a systematic positional scanning experiment to deconvolute steric and electronic contributions to any observed biological activity differences.

Quote Request

Request a Quote for 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.